molecular formula C11H21NO3 B174259 Tert-butyl 3-methoxypiperidine-1-carboxylate CAS No. 146337-23-7

Tert-butyl 3-methoxypiperidine-1-carboxylate

Cat. No. B174259
M. Wt: 215.29 g/mol
InChI Key: UKMAKHCSDTXLJN-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 . It is used in various chemical reactions and has several applications in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-methoxypiperidine-1-carboxylate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure is complex, with the tert-butyl group attached to the piperidine ring, which also carries a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-methoxypiperidine-1-carboxylate are not available, similar compounds are known to participate in various chemical reactions. For instance, tert-butyl compounds are often used in oxidation reactions .


Physical And Chemical Properties Analysis

Tert-butyl 3-methoxypiperidine-1-carboxylate is a solid compound . Its molecular weight is 215.29 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Stereoselective Syntheses

  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives undergo reactions to yield cis and trans isomers, showcasing stereoselectivity in synthesis processes (Boev et al., 2015).

Photooxidation Pathways

  • Dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate leads to bipyrrolic oxidative coupling products, indicating potential in photochemical applications (Wasserman et al., 1996).

Synthesis of Novel Compounds

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in synthesizing novel inhibitors, with proposed efficient synthesis methods suitable for industrial scale-up (Chen Xin-zhi, 2011).

Structural and Thermal Analysis

  • Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate show distinct intramolecular hydrogen bonding patterns, contributing to the understanding of molecular and crystal structures (Çolak et al., 2021).

Natural Product Synthesis

  • Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, synthesized from L-cystine, is an intermediate in producing Biotin, highlighting its role in biosynthetic pathways (Qin et al., 2014).

Kinetic Resolutions

  • Tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates show high levels of enantiorecognition in kinetic resolutions, important for asymmetric synthesis (Aye et al., 2008).

Dendrimer Synthesis

  • Tert-butyl esters are used in phenylacetylene dendrimers, offering insights into solubility characteristics and suggesting cross-linking in higher-generation dendrimers (Pesak et al., 1997).

properties

IUPAC Name

tert-butyl 3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMAKHCSDTXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434907
Record name Tert-butyl 3-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methoxypiperidine-1-carboxylate

CAS RN

146337-23-7
Record name Tert-butyl 3-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lee, DG Kim, K Kim, T Kim, S Lim… - Journal of Medicinal …, 2020 - ACS Publications
… to afford 215 mg (100%) of tert-butyl 3-methoxypiperidine-1-carboxylate: 1 H NMR (CDCl 3 , … To tert-butyl 3-methoxypiperidine-1-carboxylate (187 mg, 1 mmol), a 4.0 M solution of HCl in …
Number of citations: 6 pubs.acs.org

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